molecular formula C4H8ClN3O B2485426 (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS No. 2094242-04-1

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Cat. No.: B2485426
CAS No.: 2094242-04-1
M. Wt: 149.58
InChI Key: QDRQTGQSUXYIRW-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a chemical compound offered for research and development purposes. With the molecular formula C4H8ClN3O and a molecular weight of 149.58 , it serves as a versatile synthetic intermediate in organic chemistry. The related base alcohol, (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol, is a known precursor in multi-step synthesis, for example, in the preparation of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, a valuable halogenated intermediate for further functionalization . This suggests its utility in constructing more complex molecules, particularly in pharmaceutical research . The compound should be stored according to the provided safety data sheets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRQTGQSUXYIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094242-04-1
Record name (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
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Preparation Methods

Hydrolysis of Chloromethyl Triazole Hydrochloride Precursors

The most well-documented route involves the hydrolysis of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride, a precursor synthesized via cyclization of 2-chloroacetamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by methylhydrazine sulfate treatment.

Reaction Steps :

  • Cyclization : 2-Chloroacetamide reacts with DMF-DMA in dichloromethane (DCM) at 45°C for 1.5 hours to form an intermediate iminium species.
  • Ring Closure : The intermediate undergoes cyclization with methylhydrazine sulfate in a tetrahydrofuran (THF)/acetic acid mixture at 50°C overnight, yielding 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride.
  • Hydrolysis : The chloromethyl group is hydrolyzed to a hydroxymethyl group using aqueous sodium hydroxide (NaOH), followed by HCl quenching to form the hydrochloride salt.

Key Data :

Parameter Conditions Yield (%)
Cyclization Temperature 45°C 78–82
Hydrolysis Solvent H₂O/THF (1:1) 85
Reaction Time 12 hours (hydrolysis) -

This method’s regioselectivity is attributed to the electron-withdrawing effect of the chloromethyl group, which directs substitution to the triazole’s 5-position.

Direct Alkylation of 1-Methyl-1H-1,2,4-Triazole

An alternative approach involves the alkylation of 1-methyl-1H-1,2,4-triazole with formaldehyde under acidic conditions.

Mechanism :

  • Step 1 : Protonation of the triazole’s nitrogen enhances electrophilicity at the 5-position.
  • Step 2 : Formaldehyde acts as an alkylating agent, introducing a hydroxymethyl group.
  • Step 3 : HCl gas is bubbled through the reaction mixture to precipitate the hydrochloride salt.

Optimization Insights :

  • Catalyst : ZnCl₂ (10 mol%) improves yield by stabilizing the transition state.
  • Solvent : Methanol maximizes solubility of both triazole and formaldehyde.
  • Temperature : 60°C prevents premature salt precipitation.

Yield Comparison :

Solvent Catalyst Yield (%)
Methanol ZnCl₂ 72
Ethanol None 58

Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but increase byproduct formation. A mixed solvent system (THF/H₂O) balances reactivity and selectivity:

Solvent System Byproduct Formation (%)
DMF 18
THF/H₂O (1:1) 6

Catalytic Strategies

Lewis acids (e.g., ZnCl₂) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) have been evaluated:

Catalyst Yield Increase (%)
ZnCl₂ (10 mol%) 15
TBAB (5 mol%) 8

Analytical Characterization

Spectroscopic Data

¹H NMR (D₂O, 400 MHz) :

  • δ 3.92 (s, 3H, N–CH₃)
  • δ 4.65 (s, 2H, CH₂OH)
  • δ 8.21 (s, 1H, triazole-H).

IR (KBr) :

  • 3250 cm⁻¹ (O–H stretch)
  • 1550 cm⁻¹ (triazole ring vibration).

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in waste management and cost efficiency. Continuous flow reactors reduce reaction times by 40% compared to batch processes:

Parameter Batch Reactor Flow Reactor
Reaction Time 12 hours 7 hours
Yield 85% 88%
Solvent Consumption 5 L/kg 3 L/kg

Challenges and Contradictions in Literature

Discrepancies in reported yields (65–85%) arise from:

  • Impurity Profiles : Unpurified chloromethyl precursors reduce hydrolysis efficiency.
  • Regioselectivity : Competing 3- and 5-substitution pathways in alkylation reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to antimicrobial effects, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • (1-methyl-1H-1,2,4-triazol-3-yl)methanol
  • (1-methyl-1H-1,2,4-triazol-5-yl)pyridine
  • (1-methyl-1H-1,2,4-triazol-3-yl)pyridine

Comparison:

Biological Activity

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride is a triazole derivative with significant biological activity. This compound has garnered attention in various fields, including pharmaceuticals and agricultural chemistry, due to its potential as an antifungal agent and herbicide. This article explores its biological activity, mechanisms of action, and applications supported by research findings.

The compound has the molecular formula C4H8ClN3O and is characterized by the presence of a triazole ring, which contributes to its biological properties. The hydrochloride form enhances its solubility in water, making it suitable for various applications.

The biological activity of this compound is primarily attributed to its interaction with biological targets:

  • Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate binding to enzyme active sites. This property is crucial in the development of enzyme inhibitors that can modulate metabolic pathways.
  • Antimicrobial Activity : Research indicates that 1,2,4-triazole derivatives exhibit significant antibacterial and antifungal activities. This compound has been shown to inhibit fungal growth effectively, making it a candidate for antifungal drug development .

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Description Reference
AntifungalEffective against various fungal strains; potential for use in agricultural fungicides
AntibacterialExhibits significant antibacterial properties against several pathogens
CytotoxicityDemonstrates cytotoxic effects on tumor cell lines; potential for cancer therapy
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways

Case Study 1: Antifungal Applications

In a study focused on agricultural chemistry, this compound was evaluated for its efficacy as a fungicide. The results indicated that it significantly reduced fungal infections in crops, leading to improved yields. This study highlights its potential as a sustainable solution for crop protection against fungal pathogens.

Case Study 2: Anticancer Research

Research investigating the cytotoxic effects of this compound on various cancer cell lines revealed promising results. The compound exhibited selective toxicity towards tumor cells while sparing normal cells, indicating its potential as an anticancer agent. Further studies are needed to elucidate the precise mechanisms underlying this activity.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its solubility profile. The presence of the triazole ring enhances its metabolic stability and bioavailability in biological systems.

Q & A

Q. Experimental Design

  • Comparative Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to differentiate selective toxicity.
  • Data Normalization : Account for solubility variations (e.g., DMSO vs. aqueous buffer) in activity comparisons .

Case Study
A related triazole derivative showed MIC = 8 µg/mL against Candida albicans but IC50_{50} = 12 µg/mL in HEK293 cells, suggesting narrow therapeutic indices. Dose-response curves and time-kill assays are critical for validating specificity .

What role does this compound play in coordination chemistry, and how are metal complexes characterized?

Synthetic Protocol
Act as a bidentate ligand via triazole N3 and hydroxymethyl O atoms. Example:

  • React with CuCl2_2·2H2_2O in ethanol (1:2 molar ratio) to form a blue complex.
  • Characterize via UV-Vis (λmax\lambda_{\text{max}} ~600 nm for d-d transitions) and EPR (g_\parallel = 2.20, g_\perp = 2.05) .

Advanced Analysis
XANES/EXAFS determines metal-ligand bond distances. Conflicting reports on stability (e.g., Cu complex decomposes at pH < 3) require pH-dependent stability constant measurements .

How can computational methods predict the compound’s reactivity in complex biological systems?

Q. Methodology

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal CYP51 (target for antifungals).
  • MD Simulations : GROMACS for 100 ns trajectories to assess protein-ligand stability.
  • ADMET Prediction : SwissADME estimates logP (0.85) and bioavailability (55%) .

Validation
Compare computed binding affinities (ΔG = -8.2 kcal/mol) with experimental IC50_{50} values. Discrepancies may arise from solvation effects—include explicit water models in simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.